molecular formula C10H20N2O B15261081 2-methyl-N-(4-methylpiperidin-3-yl)propanamide

2-methyl-N-(4-methylpiperidin-3-yl)propanamide

Cat. No.: B15261081
M. Wt: 184.28 g/mol
InChI Key: KTZHXHCRUOYQRL-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methylpiperidin-3-yl)propanamide is an organic compound with the molecular formula C10H20N2O It is a derivative of propanamide, featuring a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methylpiperidin-3-yl)propanamide typically involves the reaction of 4-methylpiperidine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methylpiperidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The piperidine ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions on the piperidine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-methyl-N-(4-methylpiperidin-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylpiperidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(4-methylpiperidin-3-yl)propanamide is unique due to its specific substitution pattern on the piperidine ring and the presence of a propanamide group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-methyl-N-(4-methylpiperidin-3-yl)propanamide

InChI

InChI=1S/C10H20N2O/c1-7(2)10(13)12-9-6-11-5-4-8(9)3/h7-9,11H,4-6H2,1-3H3,(H,12,13)

InChI Key

KTZHXHCRUOYQRL-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1NC(=O)C(C)C

Origin of Product

United States

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